molecular formula C16H14N2O2 B12112590 Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152506-13-2

Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B12112590
CAS No.: 1152506-13-2
M. Wt: 266.29 g/mol
InChI Key: GPAXACULYNCIQD-UHFFFAOYSA-N
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Description

Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 2,3-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenol and dimethylphenyl groups. One common method involves the cyclization of a hydrazide with a nitrile to form the oxadiazole ring. The reaction conditions often require the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can interact with enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

1152506-13-2

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C16H14N2O2/c1-10-4-3-5-14(11(10)2)16-17-15(18-20-16)12-6-8-13(19)9-7-12/h3-9,19H,1-2H3

InChI Key

GPAXACULYNCIQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC(=NO2)C3=CC=C(C=C3)O)C

Origin of Product

United States

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